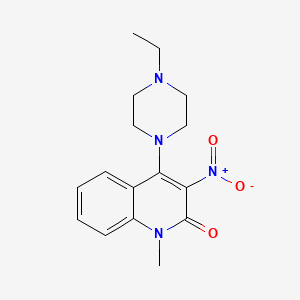

![molecular formula C23H16N4O2 B2401175 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione CAS No. 371231-46-8](/img/structure/B2401175.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

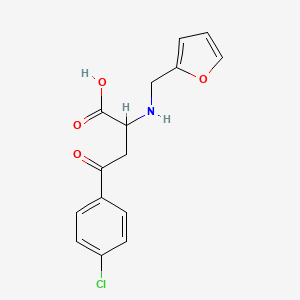

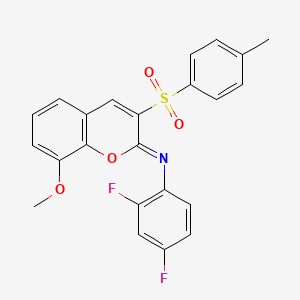

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione” is a chemical compound that contains a 1,2,3-triazole ring system . This type of compound can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The 1,2,3-triazole ring system exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

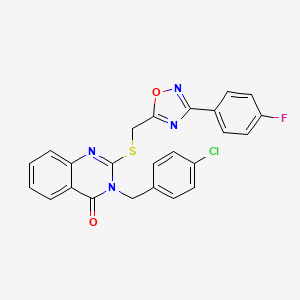

The synthesis of compounds with a 1,2,3-triazole ring system can be achieved through a copper-catalyzed click reaction of azides with alkynes . For example, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis

The molecular structure of compounds with a 1,2,3-triazole ring system can be characterized by various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involving compounds with a 1,2,3-triazole ring system can be complex and depend on the specific substituents present in the molecule. For instance, the Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a 1,2,3-triazole ring system can be determined using various techniques. For example, the IR and UV spectrum data can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Anticancer Potential

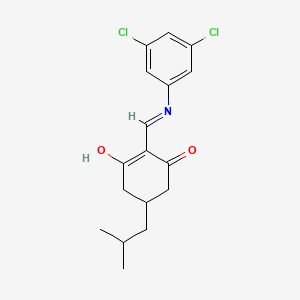

A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized and evaluated for their cytotoxic activity against cancer cell lines. The compounds displayed significant cytotoxic activity, particularly derivatives bearing specific substituent groups, which demonstrated potent anticancer potential by arresting the cell cycle at the G0/G1 phase in MCF-7 cells, indicating their promise as anticancer agents (Gholampour et al., 2019).

Synthetic Methodologies

Research has explored the synthetic routes to create diverse compounds incorporating the 1,2,3-triazole moiety, utilizing strategies like click chemistry for constructing novel molecular architectures. These methodologies enable the development of compounds with potential applications in drug development and material science (Read & Richardson, 1996).

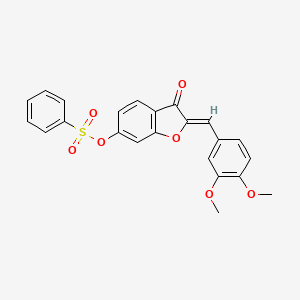

Applications in Organic Electronics

Studies have also focused on the synthesis of copolymers based on diketopyrrolopyrrole (DPP) and incorporating elements such as the triazole unit. These polymers exhibit promising electrical properties, making them suitable for applications in organic thin-film transistors (OTFTs), indicating the role of these compounds in advancing organic electronics (Sonar et al., 2014).

Biological Applications

Further studies have synthesized compounds containing the lawsone scaffold, demonstrating antioxidant and antitumor activities. These findings suggest the potential of such compounds in therapeutic applications, highlighting the diverse biological relevance of these molecular frameworks (Hassanien et al., 2022).

Mécanisme D'action

The mechanism of action of compounds with a 1,2,3-triazole ring system can vary depending on the specific biological activity being considered. For example, the anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

Orientations Futures

The future directions for research on compounds with a 1,2,3-triazole ring system are promising. These compounds have shown potent anticancer activity and could be employed to construct drug conjugates for selective tumor therapy . Further studies are needed to explore their potential in other therapeutic areas.

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-3-(4-methylanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c1-14-10-12-15(13-11-14)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPDVGSVDDBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)